molecular formula C16H18N6O2 B14969741 Butyl 4-({3-methyl-3H-[1,2,3]triazolo[4,5-D]pyrimidin-7-YL}amino)benzoate

Butyl 4-({3-methyl-3H-[1,2,3]triazolo[4,5-D]pyrimidin-7-YL}amino)benzoate

Cat. No.: B14969741
M. Wt: 326.35 g/mol
InChI Key: ATQOGESBUAESBC-UHFFFAOYSA-N
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Description

Butyl 4-({3-methyl-3H-[1,2,3]triazolo[4,5-D]pyrimidin-7-YL}amino)benzoate is a synthetic compound that belongs to the class of triazolo-pyrimidine derivatives. These compounds are known for their diverse biological activities, including antiviral, anticancer, and antimicrobial properties . The unique structure of this compound, which includes a triazole ring fused with a pyrimidine ring, makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 4-({3-methyl-3H-[1,2,3]triazolo[4,5-D]pyrimidin-7-YL}amino)benzoate typically involves multiple stepsThis reaction involves the cycloaddition of an azide and an alkyne in the presence of a copper(I) catalyst to form the triazole ring . The pyrimidine ring is then fused to the triazole ring through a series of condensation reactions involving appropriate reagents and conditions .

Industrial Production Methods

Industrial production of this compound may involve the use of automated synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired product efficiently. Purification methods, such as recrystallization and chromatography, are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Butyl 4-({3-methyl-3H-[1,2,3]triazolo[4,5-D]pyrimidin-7-YL}amino)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .

Mechanism of Action

The mechanism of action of Butyl 4-({3-methyl-3H-[1,2,3]triazolo[4,5-D]pyrimidin-7-YL}amino)benzoate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the NF-kB inflammatory pathway, thereby reducing inflammation and promoting neuroprotection . The compound may also interact with other proteins and enzymes, leading to its diverse biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butyl 4-({3-methyl-3H-[1,2,3]triazolo[4,5-D]pyrimidin-7-YL}amino)benzoate stands out due to its unique triazolo-pyrimidine structure, which imparts a combination of biological activities not commonly found in other similar compounds. Its ability to inhibit specific inflammatory pathways and provide neuroprotection makes it a promising candidate for further research and development .

Properties

Molecular Formula

C16H18N6O2

Molecular Weight

326.35 g/mol

IUPAC Name

butyl 4-[(3-methyltriazolo[4,5-d]pyrimidin-7-yl)amino]benzoate

InChI

InChI=1S/C16H18N6O2/c1-3-4-9-24-16(23)11-5-7-12(8-6-11)19-14-13-15(18-10-17-14)22(2)21-20-13/h5-8,10H,3-4,9H2,1-2H3,(H,17,18,19)

InChI Key

ATQOGESBUAESBC-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC2=C3C(=NC=N2)N(N=N3)C

Origin of Product

United States

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